molecular formula C17H17NO5 B15247664 (R)-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid

(R)-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid

Cat. No.: B15247664
M. Wt: 315.32 g/mol
InChI Key: OKVOHGVQPNKLOR-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using the benzyloxycarbonyl (Cbz) group.

    Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Introduction of the methoxyphenyl group: This step involves the coupling of the protected amino acid with a methoxyphenyl derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the Cbz group.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions at the benzylic position.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can regenerate the free amino group.

Scientific Research Applications

®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The Cbz group protects the amino group, allowing selective reactions at other functional groups. The methoxyphenyl moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(((benzyloxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the Cbz group provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(2R)-2-(2-methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C17H17NO5/c1-22-14-10-6-5-9-13(14)15(16(19)20)18-17(21)23-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20)/t15-/m1/s1

InChI Key

OKVOHGVQPNKLOR-OAHLLOKOSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.